molecular formula C16H15N3O4S B15128750 2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B15128750
M. Wt: 345.4 g/mol
InChI Key: GZNFTUKYWBPAQR-UHFFFAOYSA-N
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Description

2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic compound with a molecular formula of C16H15N3O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Attachment of the Furan and Phenoxy Groups: The furan-2-ylmethyl and phenoxymethyl groups are introduced through nucleophilic substitution reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group is added via thiolation reactions, often using thiolating agents like thiourea.

    Final Acetylation: The acetic acid moiety is introduced in the final step through acetylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenoxy and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The furan and phenoxy groups may enhance binding affinity and specificity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
  • 2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Uniqueness

2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C16H15N3O4S/c20-15(21)11-24-16-18-17-14(10-23-12-5-2-1-3-6-12)19(16)9-13-7-4-8-22-13/h1-8H,9-11H2,(H,20,21)

InChI Key

GZNFTUKYWBPAQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(N2CC3=CC=CO3)SCC(=O)O

Origin of Product

United States

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